molecular formula C6H8N2O2 B051610 (1-Methyl-1h-imidazol-2-yl)-acetic acid CAS No. 118054-54-9

(1-Methyl-1h-imidazol-2-yl)-acetic acid

Cat. No. B051610
CAS RN: 118054-54-9
M. Wt: 140.14 g/mol
InChI Key: MGIKMFCKRKDEIK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among two nitrogen atoms, one of which carries with a hydrogen atom is a pyrrole-type nitrogen atom, another is a pyridine type nitrogen atom .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Organocatalysis and Synthesis of Xanthenes : Imidazol-1-yl-acetic acid is used as a novel, efficient, and recyclable green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions (Nazari et al., 2014).

  • Synthesis of Polymeric and Cyclotetrameric Tin Complexes : The compound is involved in the synthesis of triphenyltin and tricyclohexyltin 2-(1H-imidazol-1-yl)acetates, which display unique coordination modes and structures (Gan & Tang, 2011).

  • Fluorescent Chemical Sensors : A specific derivative of this compound shows potential as a fluorescent chemical sensor for Co2+, demonstrating good selectivity (Li Rui-j, 2013).

  • Catalysis in Transesterification/Acylation Reactions : Imidazol-2-ylidenes, derived from imidazol-1-yl-acetic acid, are efficient catalysts in transesterification reactions between esters and alcohols, with applications in organic synthesis (Grasa et al., 2002).

  • Preparation of Zoledronic Acid : This compound serves as a key intermediate in the synthesis of zoledronic acid, a medication used for treating bone diseases (Singh et al., 2008).

  • Synthesis of Novel Corrosion Inhibitors : Imidazole-based zwitterions, derived from this compound, are synthesized as novel and green corrosion inhibitors for mild steel, highlighting its importance in materials science (Srivastava et al., 2017).

  • Histamine Metabolism Studies : The compound is synthesized for studying histamine metabolism in mice, offering insights into biochemical pathways (Rothschild & Schayer, 1958).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-(1-methylimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-3-2-7-5(8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIKMFCKRKDEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630007
Record name (1-Methyl-1H-imidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118054-54-9
Record name (1-Methyl-1H-imidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118054-54-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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